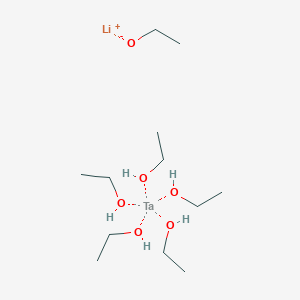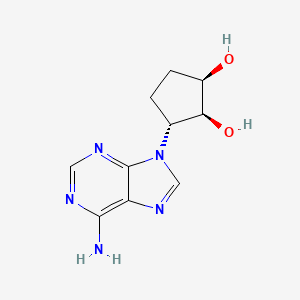
Argon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Argon appears as a colorless odorless noncombustible gas. Heavier than air and can asphyxiate by displacement of air. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket . If liquefied, contact of the very cold liquid with water may cause violent boiling. If the water is hot, there is the possibility that a liquid "superheat" explosion may occur. Contacts with water in a closed container may cause dangerous pressure to build.
This compound, refrigerated liquid (cryogenic liquid) appears as a colorless noncombustible liquid. Heavier than air. Contact may cause frostbite. May cause asphyxiation by displacement of air. Prolonged exposure to fire or intense heat may cause the container to rupture violently and rocket.
This compound(0) is a monoatomic this compound. It has a role as a member of food packaging gas and a neuroprotective agent.
A noble gas with the atomic symbol Ar, atomic number 18, and atomic weight 39.948. It is used in fluorescent tubes and wherever an inert atmosphere is desired and nitrogen cannot be used.
Propiedades
Número CAS |
1290046-39-7 |
|---|---|
Fórmula molecular |
Ar |
Peso molecular |
39.96238312 g/mol |
Nombre IUPAC |
argon-40 |
InChI |
InChI=1S/Ar/i1+0 |
Clave InChI |
XKRFYHLGVUSROY-IGMARMGPSA-N |
SMILES |
[Ar] |
SMILES isomérico |
[40Ar] |
SMILES canónico |
[Ar] |
Punto de ebullición |
-185.847 °C -185.9 °C |
Color/Form |
Colorless monatomic gas |
Densidad |
1.633 g/L Inert gas. Critical density: 535.7 kg/cu m Solid: density (triple point): 1623 kg/cu m; heat of fusion (triple point):1.191 kJ/mol, exists as face-centered cubic crystals at normal pressure |
melting_point |
-186.36 °C triple point (69 kPa) -189.4°C -189.2 °C |
Descripción física |
Argon appears as a colorless odorless noncombustible gas. Heavier than air and can asphyxiate by displacement of air. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket . If liquefied, contact of the very cold liquid with water may cause violent boiling. If the water is hot, there is the possibility that a liquid "superheat" explosion may occur. Contacts with water in a closed container may cause dangerous pressure to build. Argon, refrigerated liquid (cryogenic liquid) appears as a colorless noncombustible liquid. Heavier than air. Contact may cause frostbite. May cause asphyxiation by displacement of air. Prolonged exposure to fire or intense heat may cause the container to rupture violently and rocket. Liquid Colourless, odourless, non-flammable gas ODOURLESS COLOURLESS LIQUEFIED GAS. |
Solubilidad |
Soluble in organic liquids Solubility of gas in water at 20 °C: 33.6 cu cm/kg water Argon is two and one half times as soluble in water as nitrogen, having about the same solubility as oxygen. Slightly soluble in water Solubility in water, ml/100ml at 20 °C: 3.4 |
Densidad de vapor |
1.38 (Air = 1) Relative vapor density (air = 1): 1.66 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate](/img/structure/B3418756.png)

